TAK-960 - 1137868-52-0

TAK-960

Catalog Number: EVT-283138
CAS Number: 1137868-52-0
Molecular Formula: C27H34F3N7O3
Molecular Weight: 561.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PLK1 Inhibitor TAK-960 is an orally available, Polo-like kinase 1 (PLK1) inhibitor with potential antineoplastic activity. Polo-like kinase 1 inhibitor TAK-960 selectively inhibits PLK1, inducing selective G2/M cell-cycle arrest followed by apoptosis in a variety of tumor cells while causing reversible cell-cycle arrest at the G1 and G2 stages without apoptosis in normal cells. PLK1 inhibition may result in the inhibition of proliferation in PLK1-overexpressed tumor cells. PLK1, named after the polo gene of Drosophila melanogaster, is a serine/threonine kinase crucial in the regulation of mitosis.

MLN8237

  • Compound Description: MLN8237 is a potent and selective small-molecule inhibitor of Aurora kinase A (AURKA). It disrupts mitotic spindle formation, centrosome maturation, and separation, leading to cell cycle arrest and apoptosis. []
  • Relevance: MLN8237 was investigated in conjunction with TAK-960 (4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide) as a potential therapeutic strategy for anaplastic thyroid carcinomas. The study demonstrated synergistic effects between AURKA inhibitors like MLN8237 and PLK1 inhibitors like TAK-960 in inhibiting cell proliferation and inducing cell death. []

GSK461364

  • Compound Description: GSK461364 is a potent and selective Polo-like kinase 1 (PLK1) inhibitor, similar in action and function to TAK-960. It interferes with mitotic progression, leading to cell cycle arrest and apoptosis. []
  • Relevance: GSK461364 was studied alongside TAK-960 (4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide) to evaluate the efficacy of PLK1 inhibitors against anaplastic thyroid carcinoma. Both compounds showed comparable effects in inhibiting cell proliferation and inducing cell death, highlighting the potential of PLK1 inhibition as a therapeutic strategy. []

SBE 13

  • Compound Description: SBE 13 is a potent and selective Polo-like kinase inhibitor, capable of inhibiting PLK1. It acts by interfering with the kinase activity of PLK1, disrupting cell cycle progression. []
  • Relevance: SBE 13, alongside other PLK inhibitors, was utilized to investigate the role of PLK kinases in prostate smooth muscle contraction. The research demonstrated that SBE 13 could effectively reduce contractions induced by α1-agonists, suggesting a role for PLK-dependent signaling in prostate smooth muscle contraction. While the study focused on a broader range of PLKs, the findings are relevant to understanding the mechanism of action of TAK-960 (4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide) and its potential effects on smooth muscle. []

Cyclapolin 9

  • Compound Description: Cyclapolin 9 is a selective inhibitor of Polo-like kinases, specifically targeting PLK1. It exhibits anti-proliferative activity by disrupting the cell cycle. []
  • Relevance: Similar to SBE 13, Cyclapolin 9 was used in a study investigating the role of PLK kinases in prostate smooth muscle contraction. The research found that Cyclapolin 9 could inhibit α1-agonist-induced contractions, implying a potential role for PLK-dependent signaling in prostate smooth muscle contraction. While the research encompassed various PLKs, the results contribute to understanding the broader context of PLK inhibition, which is relevant to the mechanism of action of TAK-960 (4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide). []
  • Compound Description: RO-3280 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1). It demonstrates antitumor activity by inducing mitotic arrest and apoptosis in cancer cells. []
  • Relevance: RO-3280 was included in a study investigating the impact of PLK inhibitors on prostate smooth muscle contraction. The study found that RO-3280 effectively reduced EFS-induced contractions in prostate tissue. While the research aimed to understand the broader role of PLKs in smooth muscle contraction, the findings provide insights into the potential effects of PLK1 inhibition, which is directly relevant to the mechanism of action of TAK-960 (4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide). []
Source and Classification

TAK-960 is classified as a small molecule kinase inhibitor, specifically targeting PLK1. Its chemical structure is characterized by the formula C27_{27}H34_{34}F3_3N7_7O3_3·HCl, with a molecular weight of approximately 598.06 g/mol. The compound has been cataloged under the CAS number 2108449-45-0 and has shown selectivity for PLK1 over other kinases .

Synthesis Analysis

Methods and Technical Details

The synthesis of TAK-960 involves several steps that utilize advanced organic chemistry techniques. The compound was developed through structure-activity relationship studies that focused on optimizing its binding affinity to the ATP-binding pocket of PLK1. The synthetic route includes the formation of key intermediates followed by coupling reactions to construct the final product. Detailed methodologies can be found in specific studies that describe the chemical transformations leading to TAK-960, including purification processes such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Molecular Structure Analysis

Structure and Data

The molecular structure of TAK-960 features a complex arrangement that includes a pyrimidinyl diazepine core, with multiple substituents that enhance its potency and selectivity. The three-dimensional conformation allows for effective interaction with the ATP-binding site of PLK1, which is essential for its inhibitory action. Structural data can be represented as follows:

  • Chemical Formula: C27_{27}H34_{34}F3_3N7_7O3_3
  • Molecular Weight: 598.06 g/mol
  • InChI Key: QZBHDFGFNVMONB-UHFFFAOYSA-N
  • SMILES Representation: O=C1C(F)(F)CN(C3CCCC3)C(N=C(NC4=CC(F)=C(C(NC5CCN(C)CC5)=O)C=C4OC)N=C2)=C2N1C.Cl .
Chemical Reactions Analysis

Reactions and Technical Details

TAK-960 primarily functions as an inhibitor through competitive binding to the ATP-binding site of PLK1. The compound's efficacy has been evaluated through various biochemical assays, including fluorescence resonance energy transfer (FRET) assays that quantify kinase activity in the presence of TAK-960. In vitro studies have shown that TAK-960 effectively inhibits PLK1 with an IC50_{50} value around 1.5 nmol/L, demonstrating its high potency against this target .

Mechanism of Action

Process and Data

The mechanism by which TAK-960 exerts its effects involves the disruption of normal mitotic processes in cancer cells. By inhibiting PLK1, TAK-960 leads to cell cycle arrest at the G2/M phase, causing an accumulation of cells that cannot proceed with division. This results in increased apoptosis and reduced tumor growth. In vivo studies have confirmed that TAK-960 administration leads to significant tumor regression in xenograft models, highlighting its potential therapeutic benefits against various malignancies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TAK-960 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in DMSO (maximum concentration approximately 100 mM).
  • Storage Conditions: Recommended storage at -20°C.
  • Purity: Greater than 98% as determined by HPLC.

These properties are critical for both laboratory handling and potential pharmaceutical formulation .

Applications

Scientific Uses

TAK-960 has been primarily investigated for its potential use in cancer therapy due to its ability to selectively inhibit PLK1. It has shown promise in preclinical trials against various cancer types, including colorectal cancer and leukemia models resistant to standard treatments like adriamycin and paclitaxel. Its oral bioavailability makes it an attractive candidate for further clinical development aimed at treating advanced cancers where traditional therapies have failed .

Properties

CAS Number

1137868-52-0

Product Name

TAK-960

IUPAC Name

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide

Molecular Formula

C27H34F3N7O3

Molecular Weight

561.6 g/mol

InChI

InChI=1S/C27H34F3N7O3/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34)

InChI Key

GWRSATNRNFYMDI-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC

Solubility

Soluble in DMSO, not in water

Synonyms

TAK960, TAK 960, TAK960

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.